3-甲基喹喔啉-2-胺

描述

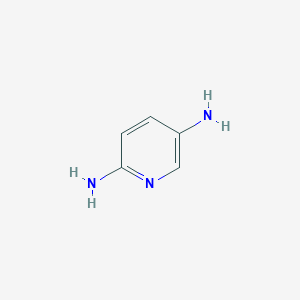

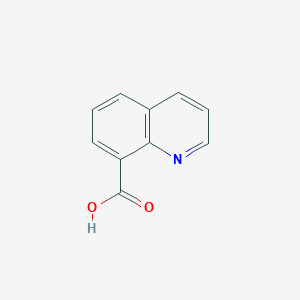

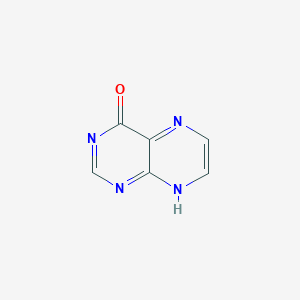

3-Methylquinoxalin-2-amine is a chemical compound with the molecular formula C9H9N3 . It has a molecular weight of 159.19 . The IUPAC name for this compound is 3-methylquinoxalin-2-amine .

Synthesis Analysis

The synthesis of 3-Methylquinoxalin-2-amine involves a reaction with tris-(dibenzylideneacetone)dipalladium(0), caesium carbonate, and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene in 1,4-dioxane at 140.0℃ for 1.0h under microwave irradiation .Molecular Structure Analysis

The InChI code for 3-Methylquinoxalin-2-amine is 1S/C9H9N3/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H2,10,12) . This compound has 12 heavy atoms, 10 of which are aromatic .Chemical Reactions Analysis

3-Methylquinoxalin-2-amine can undergo C-3 functionalization, which has emerged as a modern sustainable protocol . This process offers robust applications in the medicinal, pharmaceutical, and agriculture industry .Physical And Chemical Properties Analysis

3-Methylquinoxalin-2-amine is a solid at room temperature . It should be stored in a dark place, sealed, and dry at 2-8°C . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It also has a Log Po/w (iLOGP) of 1.61 .科学研究应用

Antimicrobial Applications

Quinoxaline derivatives have been studied for their antimicrobial properties. For instance, certain quinoxaline compounds have shown potency against bacterial and fungal strains, which could imply similar applications for 3-Methylquinoxalin-2-amine in developing new antimicrobial agents .

Medicinal Chemistry

In medicinal chemistry, quinoxalines are valuable for creating compounds with potential therapeutic effects. They serve as key frameworks in drug design, particularly in the synthesis of compounds with antitumor, antiviral, and anti-inflammatory properties .

Inhibitors for Enzymes

Quinoxaline derivatives have been identified as potent inhibitors for various enzymes. For example, some compounds have demonstrated significant inhibition against BACE-1, an enzyme associated with Alzheimer’s disease . This suggests that 3-Methylquinoxalin-2-amine could be explored for similar enzyme inhibition applications.

Materials Science

The structural properties of quinoxalines make them suitable for applications in materials science. They can be used in the design and synthesis of new materials with specific electronic or photonic properties .

Catalysis

Quinoxalines can act as catalysts in chemical reactions due to their ability to facilitate electron transfer. This property can be harnessed in various industrial processes to increase efficiency and reduce environmental impact .

Organic Synthesis

In organic synthesis, quinoxalines are used as intermediates in the preparation of more complex molecules. Their reactivity allows for diverse functionalization, which is crucial in synthesizing a wide range of organic compounds .

安全和危害

未来方向

Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones, including 3-Methylquinoxalin-2-amine, has recently emerged as a modern sustainable protocol . This process offers robust applications in the medicinal, pharmaceutical, and agriculture industry . Future research could focus on developing more sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones .

作用机制

- The primary target of 3-Methylquinoxalin-2-amine is vascular endothelial growth factor receptor 2 (VEGFR-2) . VEGFR-2 plays a crucial role in angiogenesis, particularly in cancer cells. Its signaling is upregulated during specific phases of cancer to support tumor proliferation and expansion .

- Inhibition of VEGFR-2 autophosphorylation and dimerization processes is the key concept behind discovering novel VEGFR-2 inhibitors .

- 3-Methylquinoxalin-2-amine interacts with the kinase domain (KD) of VEGFR-2, blocking the signaling pathway and suppressing tumor growth .

- Docking studies suggest possible interactions with the VEGFR-2 active site, inhibiting autophosphorylation .

- Additionally, 3-Methylquinoxalin-2-amine has been evaluated for its apoptotic potential, upregulating caspase-3 and caspase-9 levels and improving the Bax/Bcl-2 ratio .

- The compound affects angiogenesis-related pathways, influencing tumor proliferation and expansion .

- Cell cycle arrest in the G2/M phase and apoptosis contribute to its antiproliferative effects .

Target of Action

Mode of Action

Biochemical Pathways

Action Environment

属性

IUPAC Name |

3-methylquinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHZDFAULZNZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326732 | |

| Record name | 3-methylquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylquinoxalin-2-amine | |

CAS RN |

34972-22-0 | |

| Record name | 3-methylquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B189450.png)

![Benzo[b]thiophene 1,1-dioxide](/img/structure/B189451.png)

![Pyrido[2,3-b]pyrazine](/img/structure/B189457.png)

![6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol](/img/structure/B189466.png)